2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves a multicomponent reaction. This method typically includes the use of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . The reaction is carried out under moderate to good yields, and the structure of the resulting pyridopyrimidine derivatives is confirmed by spectral methods.
Another method involves a CuI-catalyzed synthesis through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions. This process is conducted at 130°C in DMF, allowing for the practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the multicomponent reaction and CuI-catalyzed synthesis mentioned above can be scaled up for industrial applications. These methods offer high atom economy and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antitumor, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of agrochemicals and materials science applications.
Mechanism of Action
The exact mechanism of action for 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is not well-documented. like other pyridopyrimidine derivatives, it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Another pyridopyrimidine derivative with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyrimidines: Known for their applications in pharmaceuticals and materials science.
Uniqueness
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-7-5-11(6-8-12)13-10-15(18)17-9-3-2-4-14(17)16-13/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
JNRXSPBSOWRVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.